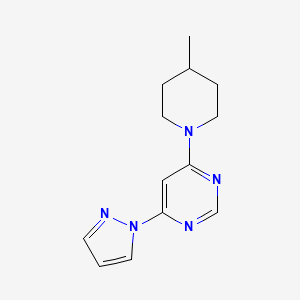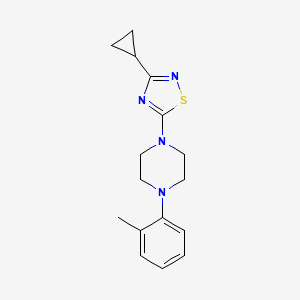![molecular formula C16H21N3S B12231404 1-(2,3-Dimethylphenyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B12231404.png)
1-(2,3-Dimethylphenyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 1,3-thiazol-5-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine typically involves the reaction of 2,3-dimethylphenylpiperazine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethylphenyl)piperazine
- 1-(2,3-Dimethylphenyl)-4-methylpiperazine
- 1-(2,3-Dimethylphenyl)-4-(1,3-thiazol-2-yl)methylpiperazine
Uniqueness
1-(2,3-Dimethylphenyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine is unique due to the presence of both the 2,3-dimethylphenyl and 1,3-thiazol-5-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H21N3S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
5-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C16H21N3S/c1-13-4-3-5-16(14(13)2)19-8-6-18(7-9-19)11-15-10-17-12-20-15/h3-5,10,12H,6-9,11H2,1-2H3 |
InChI Key |
SWXDQWNUWUQFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CN=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12231327.png)
![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine](/img/structure/B12231329.png)
![5-cyclopropyl-N-[(3-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12231331.png)

![1-Cyclopentyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12231343.png)
![6-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12231346.png)
![1-Cyclopropanecarbonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12231350.png)
![4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B12231353.png)
![6-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12231357.png)

![4-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B12231375.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-2-one](/img/structure/B12231388.png)
![1-(2-Methylphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B12231400.png)
![2-[5-(2-Methoxypyridin-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B12231409.png)
